molecular formula C11H12ClN3S B589135 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole CAS No. 1329835-54-2

7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole

Cat. No.: B589135
CAS No.: 1329835-54-2
M. Wt: 253.748
InChI Key: WJJKSAHZKIEDHU-UHFFFAOYSA-N
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Description

7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is a chemical compound that belongs to the class of benzisothiazoles. It is characterized by the presence of a chloro group at the 7th position and a piperazinyl group at the 3rd position on the benzisothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole typically involves the reaction of 7-chlorobenzisothiazole with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity, followed by purification steps such as distillation or crystallization. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and piperazinyl groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the piperazinyl group contributes to its potential biological activity .

Properties

IUPAC Name

7-chloro-3-piperazin-1-yl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-9-3-1-2-8-10(9)16-14-11(8)15-6-4-13-5-7-15/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKSAHZKIEDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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